Imidazo[4,5-c]pyridine Scaffold Delivers Superior BTK Inhibition vs. Imidazo[4,5-b]pyridine Isomer
In a matched-pair study of trisubstituted BTK inhibitors, the imidazo[4,5-c]pyridine scaffold exhibited significantly higher BTK inhibitory activity than the corresponding imidazo[4,5-b]pyridine isomer. The [4,5-c] compounds achieved BTK inhibition in the mid-nanomolar range [1]. This result was contrary to expectations based on previous literature precedent and establishes the [4,5-c] scaffold as the preferred core for BTK-targeted programs [1].
| Evidence Dimension | BTK inhibitory activity |
|---|---|
| Target Compound Data | Mid-nanomolar IC₅₀ range (representative trisubstituted imidazo[4,5-c]pyridine derivative) |
| Comparator Or Baseline | Matched imidazo[4,5-b]pyridine isomer with identical substitution pattern |
| Quantified Difference | Significantly higher activity (qualitative assessment; quantitative IC₅₀ fold-difference reported as substantial relative to [4,5-b] isomer) |
| Conditions | Biochemical BTK inhibition assay; recombinant BTK enzyme; trisubstituted derivatives at N1, C4, C6 positions |
Why This Matters
For BTK-targeted drug discovery programs, the [4,5-c] scaffold provides a validated potency advantage over the [4,5-b] isomer, directly influencing lead series selection and procurement of the correct building block.
- [1] Krajčovičová S, Jorda R, Vanda D, Soural M, Kryštof V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur J Med Chem. 2021;211:113094. doi:10.1016/j.ejmech.2020.113094. View Source
